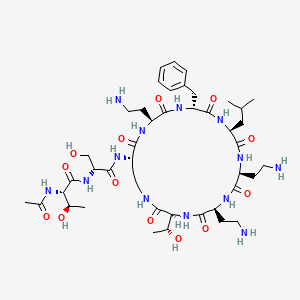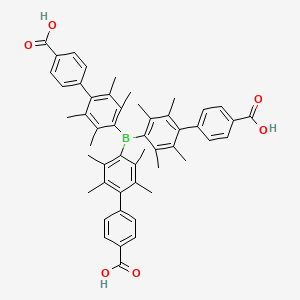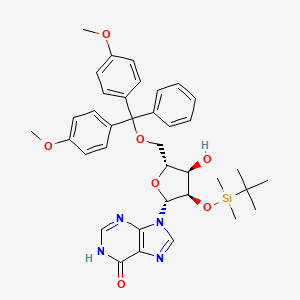
Biotin-PEG6-Silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG6-Silane is a compound that combines biotin, polyethylene glycol (PEG) with six ethylene glycol units, and silane. This compound is widely used in various scientific fields due to its unique properties. Biotin is a vitamin-like compound that has a high affinity for avidin and streptavidin proteins, making it useful for biological applications. PEG provides water solubility and biocompatibility, while silane allows for the attachment to surfaces such as glass and metal.
準備方法
Synthetic Routes and Reaction Conditions
Biotin-PEG6-Silane is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and silane. The process typically starts with the activation of biotin, followed by the attachment of PEG through a coupling reaction. Finally, the silane group is introduced to the PEG-biotin conjugate. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with strict control over reaction parameters such as temperature, pH, and reaction time. The final product is purified through techniques such as chromatography and precipitation .
化学反応の分析
Types of Reactions
Biotin-PEG6-Silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The silane group can react with hydroxyl groups on surfaces, forming stable covalent bonds.
Hydrolysis: The alkoxysilane groups can hydrolyze in the presence of water, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Catalytic amounts of water are used to facilitate the reaction between the silane group and hydroxyl groups on surfaces.
Hydrolysis: The reaction is typically carried out in aqueous solutions at room temperature.
Major Products Formed
Nucleophilic Substitution: The major product is a surface-modified material with covalently attached this compound.
Hydrolysis: The major product is silanol, which can further react to form siloxane bonds.
科学的研究の応用
Biotin-PEG6-Silane has a wide range of applications in scientific research:
Chemistry: Used as a surface modifier for various materials, enhancing their properties for specific applications.
Biology: Employed in the immobilization of biomolecules such as proteins and antibodies on surfaces for biosensors and diagnostic devices.
Medicine: Utilized in drug delivery systems to improve the targeting and efficacy of therapeutic agents.
Industry: Applied in the development of biocompatible materials and coatings for medical devices.
作用機序
The mechanism of action of Biotin-PEG6-Silane involves the specific binding of biotin to avidin or streptavidin, which allows for the targeted attachment of biomolecules. The PEG spacer provides flexibility and reduces steric hindrance, while the silane group enables covalent attachment to surfaces. This combination of properties allows for the precise and stable immobilization of biomolecules, enhancing the performance of biosensors and drug delivery systems .
類似化合物との比較
Similar Compounds
Biotin-PEG-Silane: Similar to Biotin-PEG6-Silane but with different PEG chain lengths.
Silane-PEG-Biotin: Another variant with different PEG chain lengths and functional groups.
Biotin-PEG-NHS: Contains an N-hydroxysuccinimide (NHS) ester group for bioconjugation.
Uniqueness
This compound is unique due to its specific combination of biotin, PEG with six ethylene glycol units, and silane. This combination provides a balance of water solubility, biocompatibility, and surface reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C34H66N4O12SSi |
|---|---|
分子量 |
783.1 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C34H66N4O12SSi/c1-4-48-52(49-5-2,50-6-3)27-9-13-35-32(40)12-15-42-17-19-44-21-23-46-25-26-47-24-22-45-20-18-43-16-14-36-31(39)11-8-7-10-30-33-29(28-51-30)37-34(41)38-33/h29-30,33H,4-28H2,1-3H3,(H,35,40)(H,36,39)(H2,37,38,41)/t29-,30-,33-/m0/s1 |
InChIキー |
GJSYPAWAJJVMHL-NGCAANIMSA-N |
異性体SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)(OCC)OCC |
正規SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)


![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)

![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)


